Rsgppglqgr aqrllqasgn haagiltm
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Rsgppglqgr aqrllqasgn haagiltm” is also known as Orexin B, a neuropeptide that plays a crucial role in regulating arousal, wakefulness, and appetite. It is a part of the orexin system, which includes Orexin A and Orexin B, both of which are produced in the hypothalamus. Orexin B is particularly significant in the context of sleep disorders, such as narcolepsy, and has been a subject of extensive research in neuroscience and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Orexin B can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted side reactions. The synthesis is carried out under controlled conditions, typically involving the use of reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
In an industrial setting, the production of Orexin B involves large-scale SPPS, followed by purification techniques such as high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain it in a stable, powdered form. The entire process is conducted under stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Orexin B undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in Orexin B can be substituted with other amino acids to study the structure-activity relationship (SAR) of the peptide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Reduction: Dithiothreitol (DTT) is often used as a reducing agent.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used in substitution reactions
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Restored methionine residues.
Substitution: Modified Orexin B peptides with altered amino acid sequences
Scientific Research Applications
Orexin B has a wide range of applications in scientific research:
Neuroscience: Studying the role of Orexin B in sleep-wake regulation and its potential therapeutic applications in sleep disorders like narcolepsy.
Pharmacology: Developing Orexin B receptor agonists and antagonists for the treatment of sleep disorders, obesity, and addiction.
Biochemistry: Investigating the structure-activity relationship (SAR) of Orexin B and its interactions with other biomolecules.
Medicine: Exploring the potential of Orexin B as a biomarker for certain neurological conditions and its therapeutic applications in treating these conditions .
Mechanism of Action
Orexin B exerts its effects by binding to the Orexin receptor type 2 (OX2R), a G-protein-coupled receptor (GPCR). Upon binding, it activates intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP) and phospholipase C (PLC). These pathways lead to the modulation of neuronal activity, promoting wakefulness and arousal. The peptide also influences appetite regulation by interacting with neurons in the hypothalamus .
Comparison with Similar Compounds
Similar Compounds
Orexin A: Another neuropeptide in the orexin system, with a similar role in regulating arousal and appetite.
Neuropeptide Y (NPY): Involved in regulating appetite and energy balance.
Melanin-Concentrating Hormone (MCH): Plays a role in energy homeostasis and feeding behavior
Uniqueness of Orexin B
Orexin B is unique in its selective binding to the OX2R receptor, whereas Orexin A can bind to both OX1R and OX2R receptors. This selective binding makes Orexin B particularly significant in the context of sleep regulation and its potential therapeutic applications in sleep disorders .
Properties
IUPAC Name |
N-[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[2-[[4-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[1-[1-[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]pentanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C120H206N44O35S/c1-17-60(10)93(115(197)158-77(44-59(8)9)113(195)162-94(65(15)167)116(198)150-68(95(126)177)34-40-200-16)161-91(175)51-137-96(178)61(11)143-97(179)62(12)146-108(190)78(45-66-47-133-55-142-66)157-112(194)79(46-87(125)171)149-89(173)49-139-102(184)80(53-165)159-99(181)64(14)145-105(187)72(29-32-85(123)169)154-110(192)75(42-57(4)5)156-111(193)76(43-58(6)7)155-106(188)70(25-20-37-136-120(131)132)152-107(189)73(30-33-86(124)170)151-98(180)63(13)144-104(186)69(24-19-36-135-119(129)130)147-88(172)48-138-101(183)71(28-31-84(122)168)153-109(191)74(41-56(2)3)148-90(174)50-140-114(196)82-26-21-39-164(82)117(199)83-27-22-38-163(83)92(176)52-141-103(185)81(54-166)160-100(182)67(121)23-18-35-134-118(127)128/h47,55-65,67-83,93-94,165-167H,17-46,48-54,121H2,1-16H3,(H2,122,168)(H2,123,169)(H2,124,170)(H2,125,171)(H2,126,177)(H,133,142)(H,137,178)(H,138,183)(H,139,184)(H,140,196)(H,141,185)(H,143,179)(H,144,186)(H,145,187)(H,146,190)(H,147,172)(H,148,174)(H,149,173)(H,150,198)(H,151,180)(H,152,189)(H,153,191)(H,154,192)(H,155,188)(H,156,193)(H,157,194)(H,158,197)(H,159,181)(H,160,182)(H,161,175)(H,162,195)(H4,127,128,134)(H4,129,130,135)(H4,131,132,136) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURUUKNICBOUOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C120H206N44O35S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2857.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.